2-Fluoro-4-(2-methylpiperidin-1-yl)pyridine
Overview
Description
2-Fluoro-4-(2-methylpiperidin-1-yl)pyridine is a fluorinated pyridine derivative This compound is of interest due to its unique chemical structure, which combines a fluorinated pyridine ring with a piperidine moiety
Preparation Methods
One common method for synthesizing fluorinated pyridines is through the use of fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures . The piperidine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the fluorinated pyridine under controlled conditions .
Chemical Reactions Analysis
2-Fluoro-4-(2-methylpiperidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
2-Fluoro-4-(2-methylpiperidin-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-methylpiperidin-1-yl)pyridine involves its interaction with molecular targets through its fluorinated pyridine ring and piperidine moiety. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors, while the piperidine group can modulate its overall biological activity .
Comparison with Similar Compounds
2-Fluoro-4-(2-methylpiperidin-1-yl)pyridine can be compared with other fluorinated pyridines and piperidine derivatives:
2-Fluoro-4-methylpyridine: Similar in structure but lacks the piperidine moiety, making it less versatile in biological applications.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of the piperidine moiety, which can significantly alter its chemical and biological properties.
Piperidine derivatives: Compounds like piperine and evodiamine, which contain the piperidine moiety but lack the fluorinated pyridine ring, show different biological activities and applications.
Properties
IUPAC Name |
2-fluoro-4-(2-methylpiperidin-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-9-4-2-3-7-14(9)10-5-6-13-11(12)8-10/h5-6,8-9H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGRVWUZHIKJAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC(=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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